N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and aryl groups. Its structure features:
- Aryl group: 2-chloro-4,6-dimethylphenyl, providing steric bulk and electron-withdrawing (chloro) and electron-donating (methyl) substituents.
- Sulfanyl-acetamide bridge: Links the triazole and aryl moieties, contributing to conformational flexibility .
Synthetic routes typically involve S-alkylation of 1,2,4-triazole-3-thiol intermediates with chloroacetamide derivatives (e.g., ).
Properties
Molecular Formula |
C17H17ClN6OS |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN6OS/c1-10-6-11(2)15(12(18)7-10)21-14(25)9-26-17-23-22-16(24(17)3)13-8-19-4-5-20-13/h4-8H,9H2,1-3H3,(H,21,25) |
InChI Key |
VICZJXXLFYNXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)C |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound characterized by a complex structure that includes a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5OS |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | IRXRTLLMFMAMQL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing normal enzymatic activity.
- Receptor Modulation : It may interact with cellular receptors to modulate their activity, influencing various signaling pathways.
- Pathway Interference : The compound could affect specific biochemical pathways through interactions with multiple targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds within the same chemical class. For instance, research on 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 512 and 1,024 µg/mL. Furthermore, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .
Comparative Antifungal Activity Table
| Compound | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| N-(2-chloro-N-phenylacetamide) | 128 - 256 | 512 - 1024 | 92 |
| Amphotericin B | Varies | Varies | Varies |
| Fluconazole | Varies | Varies | Varies |
Anticancer Activity
The triazole derivatives have also shown promise in anticancer applications. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines .
Case Studies
- Antifungal Resistance Study : A study assessing the antifungal potential of similar compounds found that they could effectively inhibit both planktonic cells and biofilms of fluconazole-resistant strains. The study emphasized the importance of exploring new antifungal agents due to rising resistance .
- Cytotoxicity Evaluation : Research on triazole derivatives indicated that certain compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values ranging from 27.3 µM to 43.4 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations:
Aryl Group Modifications: Electron-withdrawing groups (e.g., chloro in the target compound) improve receptor binding but may reduce solubility.
Triazole Core Variations :
- Pyrazin-2-yl (target compound) vs. pyridin-4-yl (): Pyrazine’s nitrogen positions may enhance hydrogen bonding, while pyridine offers a planar structure for π-interactions .
- Thiophene substitution () introduces sulfur-mediated hydrophobic interactions .
Sulfanyl-Acetamide Bridge: Consistent across analogs; minor variations (e.g., alkyl chain length) influence conformational stability .
Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
